molecular formula C8H11N B138643 3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole CAS No. 151051-65-9

3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole

Cat. No.: B138643
CAS No.: 151051-65-9
M. Wt: 121.18 g/mol
InChI Key: FLSUUBAQYWDGGG-UHFFFAOYSA-N
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Description

3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole is a chemical compound . It is used in pharmaceutical testing .


Synthesis Analysis

The synthesis of this compound and its derivatives has been achieved through various methods. One such method involves an Au(i)-catalyzed tandem reaction for the synthesis of 2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole derivatives from 1-(1-hydroxy-3-phenylprop-2-yn-1-yl)cyclobutanol and primary amines or NH4OAc . This method has been developed to afford a series of polysubstituted pyrroles in moderate to good yields .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied. For instance, an Au(i)-catalyzed tandem reaction has been used for the synthesis of 2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

  • The chemical synthesis and modification of 3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole and its derivatives have been extensively studied. For instance, a novel Au(I)-catalyzed tandem reaction has been developed to synthesize 2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole derivatives, showcasing moderate to good yields in the production of polysubstituted pyrroles (Mou et al., 2015).
  • Another study reported on the chemical behavior and properties of Tetrahydropyrrolo[3,2-b]pyrrole, revealing its potential for various synthetic applications, including demethoxycarbonylation and ring-opening reactions (Satake, Kumagai, & Mukai, 1983).

Anti-Inflammatory and Biological Activities

  • 2-Substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrrole has been found to exhibit significant anti-inflammatory activity, particularly in the context of skin inflammation. This derivative has demonstrated a higher anti-inflammatory activity than celecoxib, a well-known anti-inflammatory drug (Xu et al., 2016).

Pharmaceutical and Natural Product Synthesis

  • Pyrrole structures, including this compound, are crucial in the synthesis of various pharmaceuticals and natural products. Their wide range of applications in these fields has prompted new synthetic methods for pyrrole compounds (Khajuria, Dham, & Kapoor, 2016).

Optoelectronic Applications

  • The use of pyrrole derivatives in optoelectronic materials is another area of interest. For example, tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrroles, which can be synthesized using this compound, show promise in organic electronic devices due to their interesting optoelectronic properties (Martins et al., 2018).

Future Directions

The future directions for the study and application of 3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole could involve further exploration of its synthesis methods, chemical reactions, and potential applications in various fields such as pharmaceuticals .

Properties

IUPAC Name

3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c1-6-5-9-8-4-2-3-7(6)8/h5,9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSUUBAQYWDGGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole
Reactant of Route 2
3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole
Reactant of Route 3
3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole
Reactant of Route 4
3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole
Reactant of Route 5
3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole
Reactant of Route 6
3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole

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